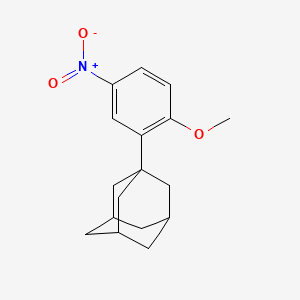

1-(2-甲氧基-5-硝基苯基)孔雀石

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“1-(2-Methoxy-5-nitrophenyl)adamantane” is a chemical compound that contains an adamantane backbone with a 2-methoxy-5-nitrophenyl group attached to it . Adamantane is a colorless, crystalline chemical compound with a camphor-like odor. It consists of three connected cyclohexane rings arranged in the “armchair” conformation . The 2-methoxy-5-nitrophenyl group is a derivative of phenol, which has a methoxy (-OCH3) group at the 2nd position and a nitro (-NO2) group at the 5th position of the benzene ring .

Molecular Structure Analysis

The adamantane backbone of the molecule is a highly symmetrical, three-dimensional structure composed of fused cyclohexane rings . The 2-methoxy-5-nitrophenyl group is planar due to the sp2 hybridization of the carbon atoms in the benzene ring .Chemical Reactions Analysis

Adamantane derivatives are known to undergo a variety of chemical reactions, including radical-based functionalization reactions that directly convert C–H bonds to C–C bonds . The presence of the nitro group in the 2-methoxy-5-nitrophenyl group could potentially make the compound more reactive .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(2-Methoxy-5-nitrophenyl)adamantane” would be influenced by both the adamantane and the 2-methoxy-5-nitrophenyl moieties. Adamantane is known for its thermal stability and resistance to chemical reactions, while the 2-methoxy-5-nitrophenyl group could confer properties such as increased polarity and potential reactivity .科学研究应用

Medicinal Chemistry

Adamantane derivatives, including 1-(2-Methoxy-5-nitrophenyl)adamantane, have diverse applications in the field of medicinal chemistry . They are known for their unique structural, biological, and stimulus-responsive properties .

Catalyst Development

Adamantane derivatives can be used in the development of catalysts . Their unique structure and properties make them suitable for a variety of catalytic applications.

Nanomaterials

Adamantane derivatives are also used in the field of nanomaterials . Their unique properties can be leveraged to create materials with novel characteristics.

Antimicrobial Properties

Some adamantane derivatives have shown antimicrobial properties . For instance, they have been found to influence the biofilm formation of E. faecalis, P. aeruginosa, and methicillin-resistant S. aureus .

Cytotoxicity

Adamantane derivatives have been studied for their cytotoxicity . Some derivatives have been found to not cause statistically significant changes in cell proliferation within the range of the tested doses .

Synthesis of Substituted Adamantanes

Adamantane derivatives are frequently synthesized via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . This makes them useful in the synthesis of substituted adamantanes and higher diamondoids .

未来方向

The future research directions for this compound could include exploring its potential applications in various fields such as medicinal chemistry, materials science, and nanotechnology . Additionally, further studies could be conducted to understand its reactivity and the potential for functionalization .

作用机制

Target of Action

The targets of a compound like “1-(2-Methoxy-5-nitrophenyl)adamantane” would depend on its specific chemical structure and properties. It could potentially interact with various proteins, enzymes, or receptors in the body. The adamantane core is known to interact with a variety of biological targets, including certain viral proteins and neurotransmitter receptors .

Mode of Action

The mode of action would depend on the specific targets of “1-(2-Methoxy-5-nitrophenyl)adamantane”. For example, if it targets an enzyme, it might inhibit the enzyme’s activity, leading to changes in a biochemical pathway. The nitrophenyl group could potentially undergo metabolic reduction, which might influence its mode of action .

Biochemical Pathways

The affected pathways would depend on the specific targets and mode of action of “1-(2-Methoxy-5-nitrophenyl)adamantane”. If it inhibits an enzyme, it could disrupt a metabolic pathway, leading to changes in the concentrations of certain metabolites .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “1-(2-Methoxy-5-nitrophenyl)adamantane” would depend on its chemical properties. The adamantane core is lipophilic, which could influence its absorption and distribution. The methoxy and nitrophenyl groups could potentially be metabolized by the body .

Result of Action

The molecular and cellular effects of “1-(2-Methoxy-5-nitrophenyl)adamantane” would depend on its targets and mode of action. For example, if it inhibits an enzyme, it could lead to changes in cell function or viability .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of “1-(2-Methoxy-5-nitrophenyl)adamantane”. For example, certain conditions might enhance or inhibit its interactions with its targets .

属性

IUPAC Name |

1-(2-methoxy-5-nitrophenyl)adamantane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO3/c1-21-16-3-2-14(18(19)20)7-15(16)17-8-11-4-12(9-17)6-13(5-11)10-17/h2-3,7,11-13H,4-6,8-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALSLKCWOASOHFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)[N+](=O)[O-])C23CC4CC(C2)CC(C4)C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Methoxy-5-nitrophenyl)adamantane | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-Methoxyphenyl)-3-oxo-2-{2-[4-(trifluoromethyl)phenyl]hydrazono}propanal hydrazone](/img/structure/B2449838.png)

![[3-(3-Fluoro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2449842.png)

![[4-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanamine](/img/structure/B2449852.png)

![1-(2-ethyl-6-methylphenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]thiourea](/img/structure/B2449853.png)

![1-((4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)urea](/img/structure/B2449856.png)